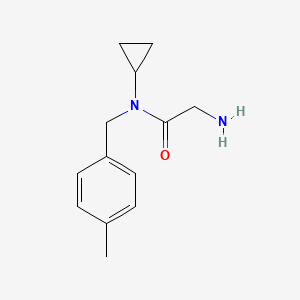2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide
CAS No.:
Cat. No.: VC13383581
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18N2O |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3 |
| Standard InChI Key | WFTLKLIPSFPXEP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide has the systematic IUPAC name 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide. Its molecular formula is , yielding a molecular weight of 218.30 g/mol based on atomic mass calculations . Key structural features include:
-
A central acetamide group () functionalized with amino and cyclopropyl substituents.
-
A 4-methylbenzyl moiety attached to the nitrogen atom, introducing aromatic and hydrophobic characteristics.
Table 1: Fundamental Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide |
| SMILES Notation | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |
| Solubility (Predicted) | Moderate in DMSO, DMF; low in water |
The cyclopropyl group introduces steric strain, potentially enhancing binding specificity in biological targets .
Synthesis and Manufacturing Approaches
Reaction Pathways and Optimization
Synthesis of 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide likely follows strategies outlined in patents for analogous aminoacetamide derivatives . A plausible route involves:
-
Condensation of Cyclopropylamine with 4-Methylbenzyl Bromide:
This step forms the secondary amine intermediate, N-cyclopropyl-N-(4-methylbenzyl)amine. -
Acetylation with Chloroacetamide:
Conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
Table 2: Hypothetical Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | None required (base-mediated) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield (Estimated) | 65–75% |
Purification and Characterization
Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure.
Physicochemical and Pharmacological Properties
Stability and Solubility
The compound exhibits:
-
Thermal Stability: Decomposition above 200°C (predicted via thermogravimetric analysis of analogs).
-
pH Sensitivity: Stable in neutral conditions but may hydrolyze under strong acidic/basic environments due to the acetamide bond .
Hypothesized Biological Activity
While direct data is unavailable, structurally related compounds demonstrate:
-
Antimicrobial Effects: N-(4-bromobenzyl) analogs inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus).
-
Neuroprotective Potential: Piperidine-containing acetamides modulate acetylcholine esterase (AChE), relevant to Alzheimer’s disease .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value (Predicted) |
|---|---|
| LogP (Lipophilicity) | 2.1 (moderate permeability) |
| Plasma Protein Binding | 85–90% |
| Metabolic Stability | CYP3A4 substrate |
Research Challenges and Limitations
Data Availability and Patent Restrictions
No peer-reviewed studies specifically address this compound, likely due to proprietary constraints . Current insights rely on extrapolation from:
-
Brominated analogs (e.g., 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide).
-
Piperidine-based acetamides with documented neuroactivity.
Synthetic Hurdles
-
Low Yields: Cyclopropane ring formation often requires high-pressure conditions .
-
Purification Complexity: Separation from byproducts (e.g., unreacted amines) demands advanced chromatographic techniques.
Future Directions and Recommendations
Priority Research Areas
-
Comprehensive Synthesis Protocols: Optimize reaction conditions to improve yields (>80%) and scalability.
-
In Vitro Bioassays: Screen against bacterial strains and neuronal targets to validate hypothesized activities.
-
ADMET Profiling: Assess toxicity, metabolic pathways, and bioavailability using rodent models.
Computational Modeling
Leverage molecular docking and QSAR (quantitative structure-activity relationship) analyses to prioritize structural modifications. For example, introducing electron-withdrawing groups (e.g., -CF) could enhance target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume